molecular formula C9H6F3NO B1295450 4-(Trifluoromethoxy)phenylacetonitrile CAS No. 49561-96-8

4-(Trifluoromethoxy)phenylacetonitrile

Cat. No. B1295450
CAS RN: 49561-96-8
M. Wt: 201.14 g/mol
InChI Key: LYFCAROXYJTUQF-UHFFFAOYSA-N
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Patent
US06441239B1

Procedure details

150 g of ethanol, 28 ml of water, and 31.5 g of sodium cyanide were initially charged, and 127.5 g of 4-bromomethyl-1-trifluoromethoxybenzene were added. The reaction mixture was stirred at 90° C. for 3.5 hours and then poured into 250 ml of water and extracted twice with 50 ml portions of dichloromethane. The combined organic phases were concentrated and the residue was distilled at 18 hPa. This gave 81.5 g of (4-trifluoromethoxyphenyl)acetonitrile as a colorless liquid (76.3% of theory) of b.p. 110-112° C.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
31.5 g
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
127.5 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)C.[C-:4]#[N:5].[Na+].Br[CH2:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][C:16]([F:19])([F:18])[F:17])=[CH:11][CH:10]=1>O>[F:17][C:16]([F:19])([F:18])[O:15][C:12]1[CH:13]=[CH:14][C:9]([CH2:8][C:4]#[N:5])=[CH:10][CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
C(C)O
Name
Quantity
31.5 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
28 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
127.5 g
Type
reactant
Smiles
BrCC1=CC=C(C=C1)OC(F)(F)F
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 90° C. for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with 50 ml portions of dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic phases were concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled at 18 hPa

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
Smiles
FC(OC1=CC=C(C=C1)CC#N)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.